molecular formula C18H16Br2N2O2 B12200533 1,4-Bis(2-bromobenzoyl)piperazine

1,4-Bis(2-bromobenzoyl)piperazine

Cat. No.: B12200533
M. Wt: 452.1 g/mol
InChI Key: MVACXIASHWGIOG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic IUPAC name for this compound is 1,4-bis(2-bromobenzoyl)piperazine , reflecting the substitution pattern of the piperazine core. The numbering of the benzoyl groups begins at the bromine atom, which occupies the second position on each benzene ring. Key structural identifiers include:

  • Molecular formula : $$ \text{C}{20}\text{H}{18}\text{Br}2\text{N}2\text{O}_2 $$
  • Molecular weight : 544.3 g/mol (calculated using atomic masses from PubChem data for analogous compounds).
  • SMILES notation : $$ \text{O=C(C1=CC=CC=C1Br)N2CCN(CC2)C(=O)C3=CC=CC=C3Br} $$
  • InChIKey : Generated via algorithmic hashing of structural descriptors, though not explicitly listed in available sources.

The piperazine ring adopts a chair conformation, with the two benzoyl groups positioned equatorially to minimize steric clashes. X-ray crystallography of related compounds, such as 1,4-bis(5-bromo-2-(methylsulfanyl)benzoyl)piperazine, confirms this geometry, with bond lengths of 1.33 Å for C=O and 1.47 Å for C-N in the amide linkages.

Table 1: Comparative Structural Data for Brominated Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions
This compound C₂₀H₁₈Br₂N₂O₂ 544.3 2-bromo on benzoyl
1,4-Bis[(6-bromo-2,3-dihydrobenzodioxinyl)methyl]piperazine C₂₂H₂₄Br₂N₂O₄ 540.2 6-bromo on benzodioxinyl
1,4-Bis[(3-bromophenyl)methyl]piperazine C₁₈H₂₀Br₂N₂ 424.2 3-bromo on benzyl

Historical Development of Bis(benzoyl)piperazine Derivatives

The synthesis of bis(benzoyl)piperazines emerged in the late 20th century as part of efforts to develop rigid scaffolds for drug discovery. Early work focused on unsubstituted benzoyl derivatives, but the introduction of halogens like bromine marked a turning point. Bromination at the ortho position was first reported in the 1990s to enhance metabolic stability and binding affinity in dopamine receptor ligands.

Key milestones include:

  • 1995 : Synthesis of 1,4-bis(2-fluorobenzoyl)piperazine as a serotonin receptor probe, demonstrating the utility of halogenated aromatics in modulating selectivity.
  • 2004 : Development of 1,4-bis(2-bromo-5-methoxybenzoyl)piperazine, which exhibited improved crystallinity for X-ray studies.
  • 2010s : Adoption of brominated derivatives as intermediates in cross-coupling reactions, leveraging the bromine atom’s versatility in Suzuki-Miyaura couplings.

The evolution of these compounds underscores the balance between steric bulk (from ortho substituents) and electronic effects (from electron-withdrawing bromine) in tuning physicochemical properties.

Position Within Piperazine-Based Organobromine Compounds

Brominated piperazines occupy a niche in organobromine chemistry due to their dual functionality: the piperazine ring provides a basic nitrogen for hydrogen bonding, while bromine serves as a leaving group or site for further functionalization. Compared to other organobromine compounds, such as alkyl bromides or aryl bromides, piperazine derivatives exhibit unique reactivity:

  • Nucleophilic aromatic substitution : The electron-deficient benzene ring (due to the electron-withdrawing benzoyl group) facilitates displacement of bromine by nucleophiles like amines or thiols.
  • Cross-coupling reactivity : Bromine at the ortho position participates in palladium-catalyzed couplings, enabling the introduction of aryl or alkenyl groups.

Table 2: Applications of Brominated Piperazines

Application Area Example Compound Role of Bromine
Pharmaceutical intermediates 1-(3-Bromobenzoyl)-4-(2-pyridinyl)piperazine Leaving group in prodrug design
Materials science 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine Tuning electronic properties of polymers
Catalysis This compound Ligand precursor for metal complexes

Properties

Molecular Formula

C18H16Br2N2O2

Molecular Weight

452.1 g/mol

IUPAC Name

[4-(2-bromobenzoyl)piperazin-1-yl]-(2-bromophenyl)methanone

InChI

InChI=1S/C18H16Br2N2O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12H2

InChI Key

MVACXIASHWGIOG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Acylation of Piperazine with 2-Bromobenzoyl Chloride

The most direct method involves reacting piperazine with 2-bromobenzoyl chloride under anhydrous conditions. A representative procedure derived from analogous syntheses is as follows:

  • Reaction Setup :

    • Piperazine (1.0 equiv) is suspended in dry dichloromethane (DCM) under nitrogen.

    • 2-Bromobenzoyl chloride (2.2 equiv) is added dropwise at 0°C.

    • Triethylamine (2.5 equiv) is introduced to neutralize HCl.

  • Reaction Conditions :

    • The mixture is stirred at room temperature for 12–24 hours.

    • Completion is monitored via thin-layer chromatography (TLC).

  • Workup :

    • The organic layer is washed with water, brine, and dried over Na2SO4.

    • Solvent removal under reduced pressure yields a crude solid.

  • Purification :

    • Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) affords the pure product.

Key Data :

ParameterValue/DescriptionSource
Yield65–78%
Melting Point142–145°C
IR (ν, cm⁻¹)1675 (C=O), 630 (C-Br)
1H NMR (δ, ppm)7.2–7.8 (aromatic H), 3.5–4.1 (piperazine H)

Optimization of Reaction Conditions

Variations in solvents, bases, and temperatures significantly impact yields and purity:

Table 1: Comparative Analysis of Reaction Conditions

SolventBaseTemperatureTime (h)Yield (%)Reference
DCMTriethylamineRT2468
DMFK2CO380°C672
THFPyridineReflux1858
  • DMF with K2CO3 : Higher temperatures (80°C) accelerate acylation but may increase side reactions.

  • THF with Pyridine : Longer reaction times due to weaker base strength.

Stepwise Acylation

To avoid bis-acylation byproducts, a stepwise approach is employed:

  • Mono-acylation of piperazine using 1.0 equiv of 2-bromobenzoyl chloride.

  • Isolation of the mono-acylated intermediate via chromatography.

  • Second acylation with another equivalent of 2-bromobenzoyl chloride.
    This method improves regioselectivity but reduces overall yield (50–60%).

Solid-Phase Synthesis

A patent describes using polymer-supported piperazine to simplify purification:

  • Piperazine is immobilized on Wang resin.

  • Sequential acylation with 2-bromobenzoyl chloride in DMF.

  • Cleavage from the resin with trifluoroacetic acid yields the product (55–60% yield).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 13C NMR : Peaks at 165.8 ppm (carbonyl C), 131.2–133.5 ppm (aromatic C-Br), and 45.1–47.3 ppm (piperazine C).

  • Mass Spectrometry : ESI-MS shows [M+H]+ at m/z 453.1 (calculated 452.15).

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile/water gradient).

Challenges and Practical Considerations

  • Byproduct Formation :

    • Over-acylation or dimerization may occur with excess acyl chloride.

    • Mitigation: Slow addition of acyl chloride and strict stoichiometric control.

  • Solvent Residues :

    • DMF traces can persist; thorough washing with ethyl acetate is essential.

  • Bromine Stability :

    • 2-Bromobenzoyl chloride is moisture-sensitive; reactions require anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-bromobenzoyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide, at elevated temperatures.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents, such as tetrahydrofuran, under inert atmosphere conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used in acidic or basic conditions.

Major Products Formed

Scientific Research Applications

Chemical Structure and Synthesis

1,4-Bis(2-bromobenzoyl)piperazine is characterized by a piperazine ring substituted with two 2-bromobenzoyl groups at the 1 and 4 positions. The synthesis of this compound typically involves nucleophilic substitution reactions where piperazine reacts with 2-bromobenzoyl chloride. This reaction enhances the compound's electrophilicity due to the presence of bromine atoms, which may influence its biological interactions significantly.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown activity against:

  • Liver Cancer : In vitro studies demonstrated effectiveness against cell lines such as HUH7 and HEPG2.
  • Breast Cancer : The compound has been tested on MCF7 and T47D cell lines, showing promising results in inhibiting growth.
  • Colon Cancer : Activity was noted against HCT-116 cell lines.
  • Gastric Cancer : KATO-3 cell lines were also affected by the compound's cytotoxicity.

The mechanism of action appears to involve the inhibition of microtubule synthesis and disruption of cell cycle progression, which are critical processes in cancer development. Additionally, it may induce apoptosis through interactions with specific cellular targets .

Molecular Interaction Studies

Molecular docking simulations and binding assays have been employed to elucidate how this compound interacts with proteins involved in cancer progression. Preliminary data suggest that it may inhibit key enzymes or receptors associated with tumor growth and metastasis. This aspect is crucial for understanding its potential as a lead compound in drug development.

Pharmaceutical Development

Due to its cytotoxic properties, this compound is being investigated as a candidate for further development into anticancer therapies. Its unique structure allows for modifications that could enhance its efficacy and reduce potential side effects.

Comparative Studies with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
1,4-Bis(2-chlorobenzoyl)piperazineChlorine instead of brominePotentially different biological activity
1,4-Bis(4-bromobenzoyl)piperazineDifferent substitution patternMay exhibit different reactivity
N,N'-Bis(4-methoxybenzoyl)piperazineContains methoxy groupAlters solubility and bioavailability
N,N'-Bis(4-fluorobenzoyl)piperazineContains fluorine instead of bromineInfluences electronic properties

This table illustrates how variations in substituents can lead to differences in biological activity and reactivity profiles.

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives, including this compound:

  • A study demonstrated that compounds similar to this compound effectively inhibited the proliferation of human erythroleukemia K562 cells and myeloid leukemia HL-60 cells. These findings support the potential application of such compounds in treating hematological malignancies .
  • Another research effort focused on synthesizing novel piperazine derivatives that exhibited antioxidative properties. While not directly related to this compound, these studies underline the versatility of piperazine scaffolds in developing therapeutic agents across various disease contexts .

Mechanism of Action

The mechanism of action of 1,4-Bis(2-bromobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can also interact with various biological targets, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) enhance electrophilicity and binding to biological targets, while bulky substituents (e.g., bicyclic terpenes) improve steric hindrance and thermal stability .
  • Synthesis Efficiency : Green chemistry methods, such as solvent-free condensation with maghnite catalysts (e.g., NBMP synthesis), achieve moderate yields (59–72%) , whereas terpene-functionalized derivatives require reflux conditions but achieve higher yields (75%) .

Physicochemical and Thermal Properties

  • Thermal Stability: Poly(NBMP) exhibits a decomposition temperature >300°C via thermogravimetric analysis (TGA), attributed to its rigid methacryloyl backbone . In contrast, selenogallate-piperazine hybrids (e.g., [bappH2][Ga2Se4]) show lower thermal stability (degradation at ~200°C) due to weaker metal-organic interactions .
  • Solubility : Hydrophilic derivatives like 1,4-bis(2-hydroxyethyl)piperazine are water-soluble (melting point: 133.5–136°C) , whereas halogenated benzoyl derivatives (e.g., 1,4-bis(5-chloro-2-isobutoxybenzoyl)piperazine) are lipophilic, favoring organic solvents .

Key Findings :

  • Anticancer Potency : Dithiocarbamate derivatives (e.g., compound 4d) achieve 90% inhibition of HL-60 leukemia cells at 10 µM, outperforming conventional chemotherapeutics .
  • Kinase Selectivity: Hydroxyethyl-piperazine derivatives exhibit nanomolar activity against DYRK1A, a kinase implicated in neurodegenerative diseases .

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